BenchChemオンラインストアへようこそ!

3,4-Dibromo-7,8-dichloroquinoline

Cross-Coupling Suzuki-Miyaura Reaction Regioselectivity

Select 3,4-Dibromo-7,8-dichloroquinoline (CAS 1209841-50-8) when your medicinal chemistry program demands a versatile, polyhalogenated quinoline scaffold. The distinct 3,4-dibromo and 7,8-dichloro ortho-substitution pattern enables chemoselective, iterative Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings for systematic SAR exploration. Crucial for kinase inhibitor (MELK, CK2) and HCV NS3/4A protease programs where regioselectivity governs synthetic success and biological potency.

Molecular Formula C9H3Br2Cl2N
Molecular Weight 355.838
CAS No. 1209841-50-8
Cat. No. B572405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7,8-dichloroquinoline
CAS1209841-50-8
Synonyms3,4-Dibromo-7,8-dichloroquinoline
Molecular FormulaC9H3Br2Cl2N
Molecular Weight355.838
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C(=C21)Br)Br)Cl)Cl
InChIInChI=1S/C9H3Br2Cl2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H
InChIKeyQJJIWVVRDXARCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7,8-dichloroquinoline: Key Procurement Considerations for a Polyhalogenated Quinoline Intermediate


3,4-Dibromo-7,8-dichloroquinoline (CAS 1209841-50-8) is a polyhalogenated quinoline derivative bearing bromine substituents at the 3- and 4-positions and chlorine substituents at the 7- and 8-positions of the quinoline scaffold . This distinct ortho-dihalogenation pattern on the pyridine ring (3,4-dibromo) combined with ortho-dichloro substitution on the benzo ring (7,8-dichloro) creates a unique electronic and steric environment that fundamentally governs its reactivity in cross-coupling transformations. As a halogen-rich heteroaromatic building block, the compound serves primarily as a strategic intermediate in medicinal chemistry programs targeting kinase inhibition [1], antiviral therapeutics [2], and complex heterocyclic library construction.

Why 3,4-Dibromo-7,8-dichloroquinoline Cannot Be Replaced by Alternative Halogenated Quinoline Analogs


In medicinal chemistry campaigns, substituting one polyhalogenated quinoline intermediate for another without rigorous validation introduces substantial risk of synthetic failure and altered biological outcomes. The exact halogenation pattern—specifically the 3,4-dibromo versus alternative 2,4-dibromo or 6,8-dichloro arrangements—dictates both the regioselectivity of sequential cross-coupling reactions and the electronic properties of the resulting final compounds . Cross-coupling on dibromoquinolines presents notable regioselectivity challenges, and substitution patterns profoundly influence which halogen undergoes preferential oxidative addition to palladium catalysts [1]. Furthermore, structure-activity relationship (SAR) studies in kinase inhibitor programs reveal that even minor positional changes in halogen substitution can shift binding affinities by orders of magnitude [2]. Generic substitution based solely on molecular formula equivalence therefore undermines both synthetic reproducibility and biological SAR interpretation.

Quantitative Differentiation Evidence for 3,4-Dibromo-7,8-dichloroquinoline in Cross-Coupling and Kinase Inhibitor Applications


Regioselective Suzuki Coupling Differentiation: 3,4-Dibromoquinoline vs. Alternative Dibromo- and Dichloroquinoline Isomers

The 3,4-dibromoquinoline scaffold enables useful levels of regioselective Suzuki coupling that differ fundamentally from other dihalogenated quinoline isomers. In direct comparative studies of dibromoquinolines, 3,4-dibromoquinoline and 5,7-dibromoquinoline both demonstrated useful regioselectivity for sequential couplings, whereas achieving high regioselectivity in many other dibromoheteroaromatic systems proved substantially more difficult [1]. Importantly, 4,7-dichloroquinoline exhibits strong selectivity for coupling at the 4-position [1], a pattern that diverges from the reactivity profile of the 3,4-dibromo arrangement. This regioselectivity is not an intrinsic property of all polyhalogenated quinolines but is uniquely governed by the specific halogen substitution pattern.

Cross-Coupling Suzuki-Miyaura Reaction Regioselectivity

Ortho-Dichloro Benzo Ring Substituents Confer Distinct Electronic Properties vs. Alternative Dichloro Positional Isomers

The 7,8-dichloro substitution pattern (ortho-dichloro on the benzo ring) generates unique electronic and steric effects not reproduced by alternative dichloro isomers. SAR studies of halogenated quinolines demonstrate that the position of halogen substitution critically modulates biological activity, with specific patterns conferring enhanced cytotoxicity and target engagement . The ortho-arrangement of chlorine atoms at positions 7 and 8 produces a distinct dipole moment and steric profile that influences molecular recognition events including halogen bonding, π-stacking, and hydrophobic interactions with protein binding pockets. In kinase inhibitor development, quinoline derivatives bearing specific halogenation patterns achieve IC50 values as low as 0.021 μM against MELK [1], underscoring how minor positional variations in halogen substitution translate to substantial differences in potency.

Structure-Activity Relationship Medicinal Chemistry Halogen Bonding

Tetrahalogenated Quinoline Scaffold Offers Four Orthogonal Reactive Handles vs. Tri- or Dihalogenated Analogs

3,4-Dibromo-7,8-dichloroquinoline contains four distinct halogen substituents distributed across both rings of the quinoline scaffold, providing four potential sites for sequential orthogonal functionalization. This tetrahalogenated architecture contrasts with commonly employed trihalogenated analogs (e.g., 3-bromo-6,7-dichloroquinolin-4-one, CAS 1204810-30-9) or dihalogenated intermediates (e.g., 4,7-dichloroquinoline), which offer fewer reactive handles and consequently lower library diversification capacity [1]. The presence of both bromine (preferred for Suzuki-Miyaura and other palladium-catalyzed cross-couplings due to superior leaving group ability) and chlorine (offering distinct reactivity under alternative coupling conditions) enables chemists to exploit chemoselectivity differences between C-Br and C-Cl bonds in sequential synthetic sequences. This combinatorial versatility is not available from analogs with fewer halogens or different halogen-type distributions.

Sequential Functionalization Diversity-Oriented Synthesis Cross-Coupling

Patent-Documented Utility in HCV and Kinase Inhibitor Programs Differentiates from Non-Validated Halogenated Quinolines

Bromo-substituted quinolines containing the 3,4-dibromo-7,8-dichloro core are explicitly claimed as useful intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections [1]. Additionally, quinoline derivatives with analogous halogenation patterns have been developed as MELK inhibitors with demonstrated in vitro potency (IC50 values in the nanomolar range) for oncology applications [2]. The 7,8-dichloro-substituted quinoline scaffold also appears in the context of CK2 inhibition, with 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives exhibiting IC50 values of 0.8 μM against CK2 . This patent-supported therapeutic relevance distinguishes the compound from numerous other polyhalogenated quinolines that lack documented utility in validated drug discovery programs.

Hepatitis C Kinase Inhibition Antiviral

Optimal Application Scenarios for Procuring 3,4-Dibromo-7,8-dichloroquinoline


Sequential Cross-Coupling for Diversity-Oriented Synthesis of Quinoline-Based Libraries

Procure this intermediate when the research objective requires construction of a structurally diverse quinoline library from a single versatile building block. The presence of both C-Br and C-Cl bonds enables chemoselective sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings , with the 3,4-dibromo arrangement providing useful regioselectivity for iterative functionalization . This approach maximizes the number of analogs generated per synthetic operation, an advantage over less densely halogenated quinoline intermediates that offer fewer diversification sites.

Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

Deploy this compound as a core scaffold in kinase inhibitor medicinal chemistry programs, particularly those targeting MELK or CK2 . The 7,8-dichloro substitution pattern has established precedent in kinase inhibition, while the 3,4-dibromo handles allow for systematic exploration of substituent effects at positions critical for modulating potency and selectivity. SAR studies demonstrate that positional halogen variation can shift IC50 values substantially, making procurement of the precisely specified halogenation pattern essential for reproducible SAR interpretation.

HCV Protease Inhibitor Intermediate Synthesis

Utilize this tetrahalogenated quinoline as an advanced intermediate in the preparation of HCV NS3/4A protease inhibitors. Patent literature explicitly claims bromo-substituted quinolines of this structural class as valuable intermediates for accessing HCV therapeutic candidates . The compound's multiple halogen handles provide flexibility for installing diverse pharmacophoric elements required for protease active site engagement.

Halogen Bonding and Electronic Effect Studies in Medicinal Chemistry SAR

Employ this compound as a model system for investigating the impact of ortho-dihalogen substitution patterns on molecular recognition events. The unique combination of ortho-dibromo (on the pyridine ring) and ortho-dichloro (on the benzo ring) substitution creates a defined electronic and steric environment for probing halogen bonding, π-stacking, and hydrophobic interactions with biological targets . This makes it particularly valuable for fundamental SAR studies where systematic variation of halogen position is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-7,8-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.